molecular formula C16H8BrCl2NO3 B5785939 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin CAS No. 128171-57-3

6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin

Cat. No.: B5785939
CAS No.: 128171-57-3
M. Wt: 413.0 g/mol
InChI Key: RNVWRDUQXNCMBP-UHFFFAOYSA-N
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Description

6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin is a synthetic organic compound that belongs to the class of coumarins Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromo-coumarin and 2,5-dichlorophenyl isocyanate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems ensures consistent product quality and yield. Solvent recovery and recycling processes are also implemented to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions, resulting in the formation of corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted coumarin derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action in treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are conducted to elucidate these mechanisms and identify the key molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-chromen-2-one
  • 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-benzopyran

Uniqueness

6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin is unique due to its specific combination of bromine, chlorine, and carbamoyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-bromo-N-(2,5-dichlorophenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8BrCl2NO3/c17-9-1-4-14-8(5-9)6-11(16(22)23-14)15(21)20-13-7-10(18)2-3-12(13)19/h1-7H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVWRDUQXNCMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8BrCl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359729
Record name 6-BROMO-3-(2,5-DICHLOROPHENYLCARBAMOYL)-COUMARIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128171-57-3
Record name 6-BROMO-3-(2,5-DICHLOROPHENYLCARBAMOYL)-COUMARIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-BROMO-3-(2,5-DICHLOROPHENYLCARBAMOYL)-COUMARIN
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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